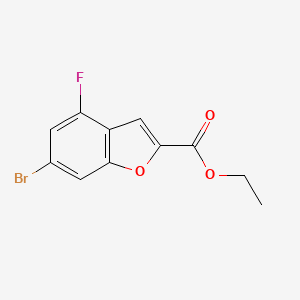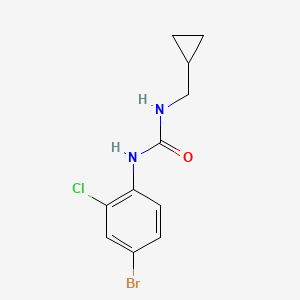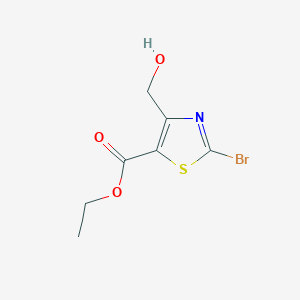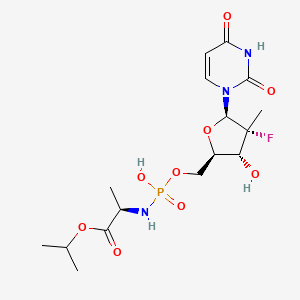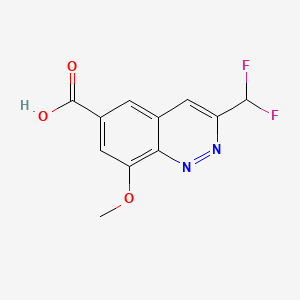
3-(Difluoromethyl)-8-methoxycinnoline-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-8-methoxycinnoline-6-carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-8-methoxycinnoline-6-carboxylic acid typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be achieved using various reagents and catalysts. For example, difluoromethylation can be performed using difluorocarbene reagents, which react with suitable precursors under specific conditions . The reaction conditions often involve the use of metal catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of stable difluoromethylation reagents can be employed to achieve efficient production. The choice of reagents and reaction conditions is crucial to minimize by-products and optimize the overall process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Difluoromethyl)-8-methoxycinnoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethyl and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted cinnoline derivatives .
Applications De Recherche Scientifique
3-(Difluoromethyl)-8-methoxycinnoline-6-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(Difluoromethyl)-8-methoxycinnoline-6-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects . The compound’s ability to participate in hydrogen bonding and other non-covalent interactions is key to its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the difluoromethyl group and carboxylic acid functionality but differs in the heterocyclic ring structure.
Difluoromethylated heterocyclic acids: These compounds have similar difluoromethyl groups and are used in various applications, including as fungicides and pharmaceuticals.
Uniqueness
3-(Difluoromethyl)-8-methoxycinnoline-6-carboxylic acid is unique due to its specific combination of functional groups and the cinnoline ring structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C11H8F2N2O3 |
|---|---|
Poids moléculaire |
254.19 g/mol |
Nom IUPAC |
3-(difluoromethyl)-8-methoxycinnoline-6-carboxylic acid |
InChI |
InChI=1S/C11H8F2N2O3/c1-18-8-4-6(11(16)17)2-5-3-7(10(12)13)14-15-9(5)8/h2-4,10H,1H3,(H,16,17) |
Clé InChI |
LSCJLPWURCCICL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=CC(=C1)C(=O)O)C=C(N=N2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


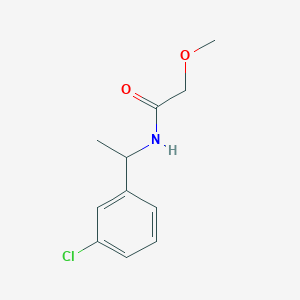
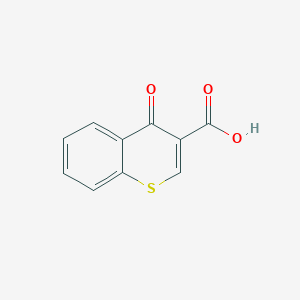

![2-(3-Aminopentan-3-yl)-3,5,6,7,8,9-hexahydro-4h-cyclohepta[d]pyrimidin-4-one](/img/structure/B14900014.png)
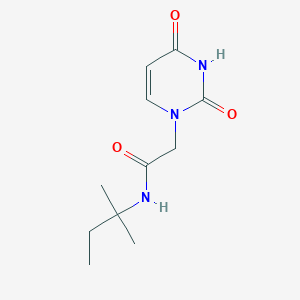
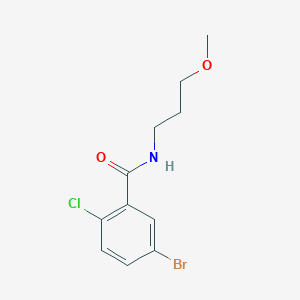
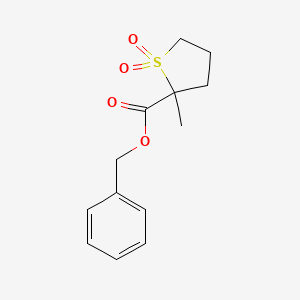

![tert-Butyl 2-thia-3,7-diazaspiro[4.4]nonane-7-carboxylate 2,2-dioxide](/img/structure/B14900069.png)
